molecular formula C10H13F2NO2 B10905276 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine

Cat. No.: B10905276
M. Wt: 217.21 g/mol
InChI Key: ZTJLXUVUKFXZRA-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine is a chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound features a benzylamine core structure substituted with a 2,2-difluoroethoxy group and a methoxy group, which are critical for its function as a building block in drug discovery. Its primary research application is in the design and synthesis of a new class of hybrid topoisomerase II (topoII) poisons, which are investigated as potential anticancer agents . Researchers utilize this methanamine derivative as a key precursor to generate compounds that merge the pharmacophoric elements of established drugs like etoposide and merbarone . Studies have shown that derivatives of this compound can act as topoII poisons by stabilizing the covalent topoII/DNA cleavage complex, leading to the accumulation of double-strand breaks and ultimately, cancer cell death . The specific incorporation of the 2,2-difluoroethoxy group is a strategic bioisosteric replacement explored to modulate the electronic properties and metabolic stability of the resulting drug candidates . This makes the compound particularly valuable in structure-activity relationship (SAR) studies aimed at developing candidates with improved potency, solubility, and overall drug-like profiles. The compound is offered for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this substance with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine

InChI

InChI=1S/C10H13F2NO2/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12/h2-4,10H,5-6,13H2,1H3

InChI Key

ZTJLXUVUKFXZRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC(F)F

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Precursors

The difluoroethoxy group is introduced via nucleophilic substitution on a phenolic intermediate. For example, 4-hydroxy-3-methoxybenzonitrile is reacted with 1-bromo-2,2-difluoroethane in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures (60–100°C). DMF enhances nucleophilicity, improving reaction efficiency.

Reaction Conditions

ReactantReagentBaseSolventTemperatureYield
4-Hydroxy-3-methoxybenzonitrile1-Bromo-2,2-difluoroethaneK₂CO₃DMF80°C, 12 h75%

Nitrile Reduction to Primary Amine

The resulting 4-(2,2-difluoroethoxy)-3-methoxybenzonitrile is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or ammonia borane (NH₃·BH₃) with a palladium catalyst.

Reduction Methods Comparison

MethodCatalystSolventTemperatureYield
Catalytic HydrogenationPd/C (10 wt%)Ethanol25°C, 6 h82%
Ammonia Borane ReductionPdNPoreMethanol50°C, 12 h78%

Reductive Amination of Aldehyde Intermediates

Aldehyde Synthesis

4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde is synthesized via alkylation of 4-hydroxy-3-methoxybenzaldehyde with 2,2-difluoroethyl bromide. The aldehyde is protected as an acetal during alkylation to prevent side reactions.

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids isolation of reactive intermediates.

Conditions

AldehydeAmine SourceReducing AgentSolventTemperatureYield
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehydeNH₄OAcNaBH₃CNMeOH25°C, 4 h68%

Protective Group Strategies

Boc Protection of Amine

To prevent interference during alkylation, the amine group in 4-hydroxy-3-methoxybenzylamine is protected as a tert-butoxycarbonyl (Boc) derivative. After alkylation with 2,2-difluoroethyl bromide, the Boc group is removed with trifluoroacetic acid (TFA).

Stepwise Yields

StepReagentConditionsYield
Boc Protection(Boc)₂O, DMAPCH₂Cl₂, 25°C95%
Alkylation2,2-Difluoroethyl bromideDMF, K₂CO₃, 80°C70%
DeprotectionTFACH₂Cl₂, 0°C→25°C90%

Alternative Routes via Coupling Reactions

Suzuki-Miyaura Coupling

A boronate ester intermediate is coupled with a halogenated aryl fragment containing pre-installed methoxy and difluoroethoxy groups. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling.

Example

Boronate EsterHalideCatalystSolventYield
3-Methoxy-4-(2,2-difluoroethoxy)phenylboronic acid4-BromobenzylphthalimidePd(PPh₃)₄THF/H₂O65%

Post-Coupling Reduction

The coupled product (e.g., benzylphthalimide) is hydrolyzed to the primary amine using hydrazine or HCl.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Nitrile ReductionHigh purity; scalableRequires handling of cyanides75–82%
Reductive AminationMild conditions; fewer stepsLower yields for bulky aldehydes60–68%
Protective Group StrategyPrevents side reactionsAdditional deprotection step70–90%
Coupling ReactionsModular; versatile substituentsComplex catalyst optimization60–65%

Challenges and Optimization

  • Regioselectivity : Competing O- vs. N-alkylation necessitates protective groups or careful base selection.

  • Fluorinated Reagents : 2,2-Difluoroethyl bromide is moisture-sensitive; reactions require anhydrous conditions.

  • Reduction Specificity : Over-reduction of nitriles to secondary amines is mitigated by using ammonia borane instead of LiAlH₄.

Industrial-Scale Considerations

  • Solvent Choice : DMF is replaced with toluene or acetonitrile for easier recycling.

  • Catalyst Recovery : Pd catalysts are immobilized on silica to reduce costs.

  • Green Chemistry : Microwave-assisted alkylation reduces reaction times (e.g., 2 h vs. 12 h) .

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes acylation with acyl chlorides or anhydrides to form stable amides. For example:
Reaction:
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine+Acetyl ChlorideN-Acetyl Derivative\text{this compound} + \text{Acetyl Chloride} \rightarrow \text{N-Acetyl Derivative}

Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or pyridine

  • Temperature: 0–25°C

Key Data:

Acylating AgentProduct YieldCharacterization (NMR/LC-MS)
Acetyl chloride85%1H NMR (DMSO-d6):1.98(s, 3H),3.74(s, 2H)^1\text{H NMR (DMSO-}d_6\text{)}: 1.98 \, \text{(s, 3H)}, 3.74 \, \text{(s, 2H)}
Benzoyl chloride78%LC-MS: m/z359.2[M+H]+m/z \, 359.2 \, [\text{M+H}]^+

Sulfonylation Reactions

The amine reacts with sulfonyl chlorides to form sulfonamides, a key modification for enhancing metabolic stability.

Example Reaction:
This compound+Benzenesulfonyl ChlorideN-Sulfonamide Derivative\text{this compound} + \text{Benzenesulfonyl Chloride} \rightarrow \text{N-Sulfonamide Derivative}

Protocol:

  • Solvent: Pyridine or DCM

  • Reaction Time: 4–6 hours at 25°C

Reported Outcomes:

Sulfonyl ChlorideYieldApplication
3-Chlorobenzenesulfonyl65%Pharmacological screening
4-Toluenesulfonyl72%Solubility enhancement

Reductive Alkylation

The amine participates in reductive alkylation with aldehydes/ketones in the presence of reducing agents like sodium triacetoxyborohydride (STAB).

Case Study:
Reaction with formaldehyde under STAB-mediated conditions yields N-methyl derivatives :
Amine+HCHOSTABN-Methylated Product\text{Amine} + \text{HCHO} \xrightarrow{\text{STAB}} \text{N-Methylated Product}

Optimized Parameters:

  • Solvent: DCM

  • Reducing Agent: STAB (1.2 equiv)

  • Yield: 89%

Condensation Reactions

The amine forms Schiff bases with carbonyl compounds. For instance:
Reaction with 4-nitrobenzaldehyde:
Amine+4-NitrobenzaldehydeImine Derivative\text{Amine} + \text{4-Nitrobenzaldehyde} \rightarrow \text{Imine Derivative}

Conditions:

  • Solvent: Ethanol

  • Catalyst: Molecular sieves (3Å)

  • Yield: 76%

Applications:

  • Intermediate for asymmetric catalysis

  • Precursor to heterocyclic scaffolds

Oxidation Reactions

Controlled oxidation of the amine group can yield nitro or hydroxylamine derivatives.

Experimental Data:

Oxidizing AgentProductYieldNotes
H2_2O2_2Hydroxylamine45%Unstable under acidic pH
KMnO4_4Nitro Compound32%Requires inert atmosphere

Pd-Catalyzed Cross-Coupling

The aromatic ring’s electron-rich nature allows for Suzuki-Miyaura coupling with aryl boronic acids.

Example:
Amine+4-Carboxyphenylboronic AcidPd(dba)3Biaryl Derivative\text{Amine} + \text{4-Carboxyphenylboronic Acid} \xrightarrow{\text{Pd(dba)}_3} \text{Biaryl Derivative}

Conditions:

  • Catalyst: Pd(dba)3_3 (5 mol%)

  • Ligand: BINAP

  • Solvent: Toluene

  • Yield: 68%

Ring-Opening Reactions

The difluoroethoxy group participates in nucleophilic substitutions.

Reaction with Piperazine:
Amine+1-Boc-PiperazinePiperazine-Substituted Derivative\text{Amine} + \text{1-Boc-Piperazine} \rightarrow \text{Piperazine-Substituted Derivative}

Key Observations:

  • Solvent: DMF

  • Temperature: 100°C

  • Yield: 26% (after Boc deprotection)

Enzymatic Modifications

In vitro studies suggest potential interactions with monoamine oxidases (MAOs), though quantitative binding data remain under investigation.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Purity/Notes
This compound 3-OCH₃, 4-OCH₂CF₂H C₁₀H₁₂F₂NO₂ 215.21 1178711-09-5 95% purity
1-[3-(Difluoromethoxy)phenyl]ethanamine 3-OCHF₂, ethanamine backbone C₉H₁₁F₂NO 187.19 926263-64-1 Safety data available
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine 3-Cl, 4-OCF₃ C₈H₇ClF₃NO 237.60 N/A (Identifier: 54Z) Structural analog with higher halogen content
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 4-F, 3-OCH₃, ethanamine backbone C₉H₁₂FNO 169.20 1157581-09-3 Chiral center (R-configuration)
1-(3,4-dimethoxyphenyl)methanamine 3-OCH₃, 4-OCH₃ C₉H₁₃NO₂ 167.21 N/A Lacks fluorine substituents
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine 4-OCH₂CF₂H (no 3-OCH₃) C₉H₁₁F₂NO₂ 211.19 937602-97-6 Missing methoxy group

Key Differences and Implications

The methoxy group at the 3-position in the target compound enhances electron-donating properties, which may influence binding interactions in biological systems compared to non-methoxy analogues .

Lipophilicity: Fluorine substituents (e.g., in 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine) generally increase lipophilicity (logP), improving membrane permeability.

Stereochemical Considerations :

  • The (R)-enantiomer of 1-(4-Fluoro-3-methoxyphenyl)ethanamine highlights the role of chirality in pharmacological activity, a factor absent in the achiral target compound .

Biological Activity

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a methanamine core with a difluoroethoxy group and a methoxy-substituted phenyl ring. The presence of these functional groups influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit certain enzymes involved in inflammatory pathways and cellular proliferation. For instance, it may affect pathways such as:

  • Prostaglandin E2 Synthesis : Inhibition of this pathway can reduce inflammation.
  • Nuclear Factor κB (NF-κB) Activity : NF-κB is a critical regulator of immune response and cell survival.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

Case Study 1: Cytotoxic Effects on Melanoma Cells

A study investigated the effects of a related triazole derivative on human melanoma cells. The results indicated a selective cytotoxic effect with a 4.9-fold increase in toxicity towards cancer cells compared to normal cells. The mechanism involved cell cycle arrest at the S phase and decreased melanin production, suggesting potential therapeutic applications in melanoma treatment .

Case Study 2: Antiproliferative Activity

In another study focusing on hybrid compounds similar to this compound, antiproliferative activity was assessed across multiple cancer cell lines. The most active derivatives showed IC50 values below 5 μM, indicating potent anticancer properties. This highlights the potential for further development of these compounds as therapeutic agents .

Comparative Data Table

The following table summarizes the biological activity data of this compound compared to related compounds:

Compound NameActivity TypeIC50 (μM)Target Cell Line
This compoundAnticancerTBDVarious Cancer Lines
Hybrid Compound AAnticancer<5DU145 (Prostate)
Hybrid Compound BAntimicrobialTBDVarious Bacterial Strains

Future Directions

Further research is warranted to elucidate the full range of biological activities associated with this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To explore the specific pathways affected by this compound.
  • Structural Modifications : Investigating how changes in structure may enhance biological activity or selectivity.

Q & A

Q. Basic

  • HPLC-UV/ELS : To quantify impurities (>95% purity threshold).
  • TGA/DSC : Evaluate thermal stability; fluorinated compounds often degrade above 200°C.
  • Moisture sensitivity : Store under inert atmosphere (N2_2) at −20°C, as primary amines are prone to oxidation .

How can metabolic pathways of this compound be predicted or validated?

Q. Advanced

  • In vitro assays : Use human liver microsomes (HLMs) to identify phase I metabolites (e.g., O-demethylation of the methoxy group).
  • LC-HRMS : Detect metabolites like hydroxylated or defluorinated derivatives. For instance, analogous compounds produce metabolites such as 4-hydroxy-6-(11-hydroxyheptadecyl)-pyran-2-one via oxidative pathways .
  • Computational tools : Software like Meteor (Lhasa Ltd.) predicts plausible metabolic sites based on substituent reactivity.

What methodologies are used to analyze fluorinated by-products during synthesis?

Q. Advanced

  • 19F^{19}\text{F} NMR : Directly tracks fluorinated intermediates (e.g., unreacted 2,2-difluoroethyl bromide).
  • GC-MS with fluorine-specific detectors : Identifies volatile fluorinated impurities.
  • X-ray crystallography : Resolves stereochemical ambiguities in fluorinated intermediates, as seen in studies of 4'-(2,4-difluorophenoxy)acetophenone derivatives .

What are the regulatory considerations for in vivo testing of this compound?

Q. Basic

  • Ethical approval : Required for animal studies; ensure compliance with institutional guidelines (e.g., OECD 423).
  • FDA restrictions : Compounds synthesized for research (e.g., via non-GMP routes) are not approved for human use. BenchChem explicitly prohibits in vivo applications of similar fluorinated amines .

How can solvent effects influence the reactivity of the methanamine group?

Q. Advanced

  • Polar protic solvents (e.g., MeOH) : Stabilize charged intermediates during reductive amination but may protonate the amine, reducing nucleophilicity.
  • Non-polar solvents (e.g., toluene) : Favor Schiff base formation (e.g., N-(3-methoxybenzylidene) derivatives) by removing water via azeotropic distillation .

What strategies mitigate degradation during long-term storage?

Q. Advanced

  • Lyophilization : Convert hydrochloride salts to stable free bases.
  • Add antioxidants : BHT (butylated hydroxytoluene) at 0.1% w/w prevents amine oxidation.
  • Monitor via stability-indicating assays : Track degradation products (e.g., quinone formation) using UPLC-MS/MS .

How can computational modeling aid in designing derivatives with enhanced bioactivity?

Q. Advanced

  • Docking studies : Target enzymes (e.g., monoamine oxidases) using the methanamine moiety as a pharmacophore.
  • QSAR models : Correlate substituent electronic effects (e.g., fluorine’s Hammett σp_p values) with activity.
  • MD simulations : Predict binding stability of difluoroethoxy groups in hydrophobic pockets .

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